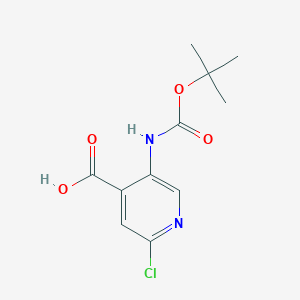

5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid

Descripción general

Descripción

5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a chlorine atom on the isonicotinic acid structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

- Stirring the mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.

- Heating the mixture in tetrahydrofuran (THF) at 40°C.

- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using similar methods as described above. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .

Análisis De Reacciones Químicas

Types of Reactions

5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid can undergo several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution.

Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol can be used for Boc deprotection.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted isonicotinic acid derivatives can be formed.

Deprotection Reactions: The removal of the Boc group yields the free amine derivative of 2-chloroisonicotinic acid.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, which can lead to the development of a variety of derivatives with specific properties.

Synthetic Routes

The synthesis typically involves:

- Starting Materials : Initiating with 2-chloroisonicotinic acid.

- Esterification : Converting the acid into its methyl ester using methanol and a catalyst.

- Protection : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl).

- Methylation : The protected amino group is methylated to yield the final product.

These steps highlight the compound's utility in organic synthesis, particularly in creating derivatives that can be tailored for specific reactions or applications .

Biological Applications

In biological research, this compound has potential uses in the development of bioactive compounds. Its derivatives may interact with biological targets, offering avenues for drug discovery and development.

Pharmaceutical Development

The compound is being investigated as a precursor for pharmaceutical agents. Its structural features make it suitable for modifications that could lead to new therapeutic agents.

Case Studies

- Research has demonstrated that derivatives of this compound can be used to synthesize compounds with activity against various biological targets, including opioid receptors .

- A study highlighted the synthesis of new chiral N-Boc-amino acid derivatives using similar methodologies, indicating its role in creating compounds with desired stereochemistry for pharmacological applications .

Industrial Applications

In industrial contexts, this compound is utilized in producing specialty chemicals and materials. Its ability to serve as a building block for more complex structures makes it valuable in various chemical manufacturing processes.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules |

| Biological Research | Potential bioactive compounds; prodrug mechanisms influencing receptor interactions |

| Pharmaceutical Development | Precursor for new therapeutic agents targeting specific diseases |

| Industrial Production | Building block for specialty chemicals and materials |

Mecanismo De Acción

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid involves its ability to interact with various molecular targets. The Boc group provides stability during synthetic processes, and its removal can reveal the active amine group, which can then participate in further reactions. The chlorine atom on the isonicotinic acid structure can also influence the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.

2-Chloroisonicotinic acid derivatives: Compounds with similar structures but different substituents on the isonicotinic acid ring.

Uniqueness

5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid is unique due to the combination of the Boc-protected amino group and the chlorine atom on the isonicotinic acid structure. This combination provides specific reactivity and stability, making it valuable in various synthetic and research applications .

Actividad Biológica

5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid, commonly referred to as Boc-2-Cl-IsoNic, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group at the 2-position of the isonicotinic acid scaffold, which is known for its role in various biological activities. The presence of the tert-butyloxycarbonyl (Boc) group enhances the compound's stability and solubility.

Mechanisms of Biological Activity

The biological activity of Boc-2-Cl-IsoNic can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against a range of pathogens. The isonicotinic acid derivatives are often explored for their ability to inhibit bacterial growth and biofilm formation.

- Anticancer Properties : The chloro substitution on the isonicotinic acid core may enhance its interaction with cellular targets involved in cancer proliferation. Research indicates that derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Enzyme Inhibition : Similar compounds have been documented to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases. The inhibition of these enzymes suggests potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Studies

In a study examining the antimicrobial efficacy of various isonicotinic acid derivatives, Boc-2-Cl-IsoNic was evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

This data suggests that Boc-2-Cl-IsoNic has potential as a lead compound in developing new antimicrobial agents.

Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that Boc-2-Cl-IsoNic induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating its potential as an anticancer agent.

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5 |

| 10 | 15 |

| 20 | 35 |

| 50 | 60 |

The compound's mechanism appears to involve the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of Boc-2-Cl-IsoNic in a mouse model of Alzheimer’s disease. The compound was administered at doses of 10 mg/kg body weight for four weeks. Behavioral tests indicated improved memory and learning capabilities compared to control groups, alongside reduced levels of amyloid-beta plaques in brain tissue samples.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of AChE by Boc-2-Cl-IsoNic. Using Ellman’s method, it was found that Boc-2-Cl-IsoNic had an IC50 value of approximately 50 µM, suggesting moderate inhibition compared to known inhibitors like donepezil.

Propiedades

IUPAC Name |

2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSPRFUMGCNGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441844 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-46-4 | |

| Record name | 5-tert-Butoxycarbonylamino-2-chloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.